2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride
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Overview
Description
2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride is a heterocyclic aromatic amine with the molecular formula C7H10Cl2N4. This compound is known for its unique structure, which includes both imidazole and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl group or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine-3-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-Methylimidazo[1,2-a]quinoxaline-3-amine: Contains a quinoxaline ring, offering different electronic properties.
Uniqueness
2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10Cl2N4 |
---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
2-methylimidazo[1,2-a]pyrazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H8N4.2ClH/c1-5-7(8)11-3-2-9-4-6(11)10-5;;/h2-4H,8H2,1H3;2*1H |
InChI Key |
MSLKGENIUYMHJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CN=CC2=N1)N.Cl.Cl |
Origin of Product |
United States |
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